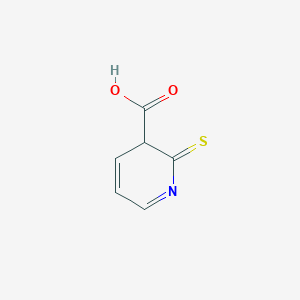
2-Thioxonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptonicotinsäure ist eine chemische Verbindung mit der Summenformel C6H5NO2S. Sie ist ein weißes, kristallines Pulver mit einem Schmelzpunkt von 270 °C, bei dem es sich zersetzt . Diese Verbindung ist für ihre einzigartigen chemischen Eigenschaften bekannt und findet in verschiedenen Bereichen Anwendung, darunter Chemie, Biologie, Medizin und Industrie.
Synthesewege und Reaktionsbedingungen:
Alkylierungsmethode: Eine gängige Methode beinhaltet die Alkylierung von 2-Sulfanylpyridin-3-carbonsäure mit 3-Brom-1-propin.
Halocyclisierung: Das alkylierte Produkt kann Halocyclisierungsreaktionen mit Brom oder Iod eingehen, um verschiedene Thiazolo[3,2-a]pyridiniumsysteme zu bilden.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 2-Mercaptonicotinsäure nicht umfassend dokumentiert sind, umfasst die Synthese in der Regel Standardverfahren der organischen Synthese, einschließlich Alkylierung und Halocyclisierung, unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Arten von Reaktionen:
Oxidation: 2-Mercaptonicotinsäure kann Oxidationsreaktionen eingehen und Disulfidbrücken bilden.
Reduktion: Sie kann reduziert werden, um Thiol-Derivate zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Schwefelatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Iod (I2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Alkylhalogenide wie Iodmethan (CH3I) werden für Alkylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Disulfid-Derivate.
Reduktion: Thiol-Derivate.
Substitution: Alkylierte Produkte wie 2-(Prop-2-yn-1-ylsulfanyl)pyridin-3-carbonsäure.
Wissenschaftliche Forschungsanwendungen
2-Mercaptonicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Sie dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von 2-Mercaptonicotinsäure beinhaltet ihre Fähigkeit, Komplexe mit Metallionen zu bilden. Diese Komplexe können verschiedene katalytische Aktivitäten aufweisen, wie z. B. Sauerstoffatomübertragungsreaktionen. Zum Beispiel kann der Molybdänkomplex von 2-Mercaptonicotinsäure die Oxidation von Benzoin und Triphenylphosphin (PPh3) mit Dimethylsulfoxid (DMSO) katalysieren . Die Thiolgruppe der Verbindung ermöglicht es ihr, mit Metallionen zu interagieren und stabile Chelate zu bilden, die für ihre biologischen und katalytischen Aktivitäten von entscheidender Bedeutung sind.
Ähnliche Verbindungen:
2-Mercaptopyridin-3-carbonsäure: Diese Verbindung ist strukturell ähnlich und weist ähnliche chemische Eigenschaften auf.
2-Mercapto-6-methylnicotinsäure: Ein weiteres Derivat mit ähnlicher Reaktivität, insbesondere bei Alkylierungsreaktionen.
Eindeutigkeit: 2-Mercaptonicotinsäure ist einzigartig aufgrund ihrer Fähigkeit, stabile Komplexe mit einer breiten Palette von Metallionen zu bilden, was sie in chemischen und biologischen Anwendungen sehr vielseitig macht. Ihre Thiolgruppe bietet eine eindeutige Reaktivität im Vergleich zu anderen Nicotinsäurederivaten, die spezialisierte Anwendungen in der Katalyse und Koordinationschemie ermöglicht .
Wirkmechanismus
The mechanism of action of 2-mercaptonicotinic acid involves its ability to form complexes with metal ions. These complexes can exhibit various catalytic activities, such as oxygen atom transfer reactions. For example, the molybdenum complex of 2-mercaptonicotinic acid can catalyze the oxidation of benzoin and triphenylphosphine (PPh3) with dimethyl sulfoxide (DMSO) . The compound’s thiol group allows it to interact with metal ions, forming stable chelates that are crucial for its biological and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopyridine-3-carboxylic acid: This compound is structurally similar and shares similar chemical properties.
2-Mercapto-6-methylnicotinic acid: Another derivative with similar reactivity, particularly in alkylation reactions.
Uniqueness: 2-Mercaptonicotinic acid is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in both chemical and biological applications. Its thiol group provides distinct reactivity compared to other nicotinic acid derivatives, allowing for specialized applications in catalysis and coordination chemistry .
Eigenschaften
Molekularformel |
C6H5NO2S |
|---|---|
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
2-sulfanylidene-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-4H,(H,8,9) |
InChI-Schlüssel |
GQWJTOLMGCJVHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=S)N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


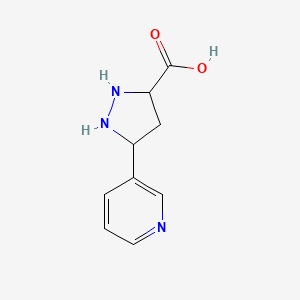
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
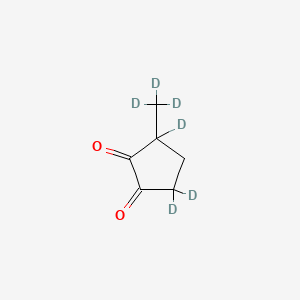
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
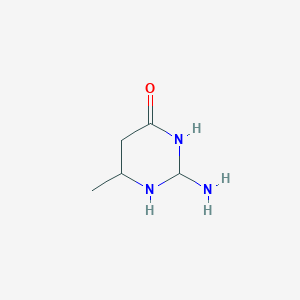
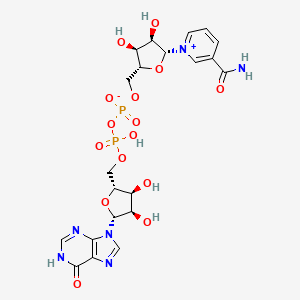
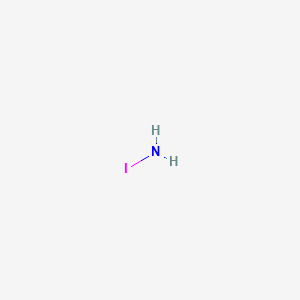
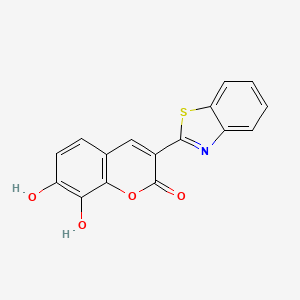

![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
